24-Propylidenecholest-5-en-3beta-ol
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Overview
Description
24-n-Propylidenecholesterol is a natural product found in Sarcophyton crassocaule with data available.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis Techniques : A practical method for the stereoselective preparation of derivatives, including 3beta-amino-5-cholestene and 3beta-halides, from cholesterol is reported, showcasing the compound's utility in medicinal chemistry (Sun, Cai, & Peterson, 2009).
Potential Inhibitors : Derivatives have been synthesized as potential inhibitors for enzymes like 17α-hydroxylase-C17,20-lyase, indicating their potential in treating diseases related to these enzymes (Ondré et al., 2008).
Electrochemical Properties : Electrochemical studies of cholest-5-enes, including derivatives of 24-Propylidenecholest-5-en-3beta-ol, reveal their potential in the development of novel electrochemical processes (Milisavljević et al., 2005).
Biochemical and Biological Research
Biomarker Potential : Research has identified sterols including this compound in various biological systems, indicating their role as biomarkers in ecological and biological studies (Geng et al., 2017).
Bioassay-Directed Fractionation : The compound has been identified in hexane extracts showing anti-inflammatory activity, demonstrating its potential in the development of anti-inflammatory agents (Carretero et al., 2008).
Mitochondrial Function Alteration : Studies have shown that derivatives of this compound can affect the mitochondrial function in certain cells, indicating its potential use in the study of mitochondrial diseases or as a tool in mitochondrial research (Rodrigues et al., 2007).
Cytotoxicity Analysis : Novel sterols derived from this compound have shown cytotoxic activities against various tumor cells, suggesting their use in cancer research and potential therapeutic applications (Jiang et al., 2006).
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
LVMOSMRIAUDGQC-OJMNJZCNSA-N |
Isomeric SMILES |
CCC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24-propylidenecholest-5-en-3 beta-ol 29-methylisofucosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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